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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SHR-A1811, a third-generation
antibody-drug conjugate (ADC), and its application in HER2-positive and HER2-low cancer
research. The document includes a summary of key clinical data, detailed experimental
protocols, and diagrams illustrating its mechanism of action and research workflows.

Introduction to SHR-A1811

SHR-A1811 is a novel, investigational antibody-drug conjugate targeting Human Epidermal
Growth Factor Receptor 2 (HER2).[1] It is composed of three key components:

e Antibody: Trastuzumab, a humanized monoclonal antibody that selectively binds to the
extracellular domain of the HER2 receptor.[2]

» Payload: A novel topoisomerase | inhibitor (SHR169265), which exhibits high permeability
and potent cytotoxic activity.[3][4]

o Linker: A stable, cleavable linker that connects the antibody to the payload.[2][5]

SHR-A1811 has an optimized drug-to-antibody ratio (DAR) of approximately 6.[3][5] This
design, combined with a highly permeable payload, facilitates a potent "bystander effect,"
where the payload can diffuse from the target cancer cell to kill adjacent HER2-negative tumor
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cells.[3] Preclinical and clinical studies have demonstrated a promising efficacy and
manageable safety profile for SHR-A1811 in various HER2-expressing solid tumors.[2][6]

Mechanism of Action

The antitumor activity of SHR-A1811 follows a multi-step process that leverages HER2
overexpression on tumor cells to deliver a potent cytotoxic payload.

Click to download full resolution via product page

Caption: Mechanism of Action (MoA) of SHR-A1811.

e Binding: The trastuzumab component of SHR-A1811 binds with high affinity to HER2
receptors on the surface of cancer cells.

« Internalization: Upon binding, the entire ADC-receptor complex is internalized into the cell via
endocytosis.

o Payload Release: Inside the cell, the complex is trafficked to lysosomes, where acidic and
enzymatic conditions cleave the linker, releasing the active topoisomerase | inhibitor
payload.[5]

 DNA Damage: The payload translocates to the nucleus, where it inhibits topoisomerase I, an
enzyme essential for DNA replication and repair. This leads to DNA strand breaks and
ultimately triggers programmed cell death (apoptosis).
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» Bystander Effect: The cell-permeable nature of the payload allows it to diffuse out of the
target cancer cell and into neighboring tumor cells, regardless of their HER2 expression
status, leading to their death.[3][7]

Summary of Clinical & Preclinical Data

SHR-A1811 has been evaluated in multiple clinical trials across a range of HER2-expressing
tumors. The following tables summarize key efficacy and safety findings.

Table 1: Efficacy of SHR-A1811 in HER2-Positive Breast
Cancer
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pCR: Pathological Complete Response; tpCR: Total Pathological Complete Response; CR:
Complete Response.

Table 2: Efficacy of SHR-A1811 in HER2-Low Breast
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HR+: Hormone Receptor-Positive; NSCLC: Non-Small Cell Lung Cancer.

Table 3: Common Treatment-Related Adverse Events
(TRAES)
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Most Common Grade =3

Study / Cohort Grade 23 TRAEs
TRAEs

Decreased neutrophil count,

SHR-A1811-1-101 (Overall)[2] 63.2% Anemia, Decreased white
blood cell count

FASCINATE-N (Mono)[6] 44.8% Not specified in detail

FASCINATE-N (Combo)[6] 71.6% Diarrhea (9.1% Grade 3)

Neutropenia (27.3%),
39.4% Leukopenia (16.7%), Anemia
(13.6%)

NCT05911958 (HER2-Low)
[12]

Interstitial Lung Disease (ILD) has been reported as an adverse event of special interest, with
an incidence of 2.6% (all grades) in one study.[4]

Experimental Protocols & Workflows
Preclinical Evaluation Workflow

The preclinical assessment of SHR-A1811 involves a series of in vitro and in vivo studies to
establish its efficacy, mechanism, and safety profile before clinical testing.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.onclive.com/view/shr-a1811-maintains-efficacy-safety-in-pretreated-her2-expressing--mutated-breast-cancer-other-solid-tumors
https://pubmed.ncbi.nlm.nih.gov/40049447/
https://pubmed.ncbi.nlm.nih.gov/40049447/
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.594
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0326691
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

In Vitro Evaluation

Select HER2+
and HER2- Cell Lines
(e.g., SK-BR-3, JIMT-1)

Cell Viability Assays
(IC50 Determination)

Bystander Killing Assay
(Co-culture Model)
T

[}

I Transition to
Animal Models
I

T
In Vivo %‘valuation

Establish Cell Line-Derived
Xenograft (CDX) Models in Mice

Administer SHR-A1811
(Dose-Response Study)

Monitor Tumor Volume
and Body Weight
T

I
I Confirm Efficacy

efore Safety Studies
I

Safety & PK#PD Studies
Pharmacokinetics (PK)
in Plasma

;

Toxicology Studies in Primates
(e.g., Cynomolgus Monkeys)

l

[D

etermine Highest Non-Severely
Toxic Dose (HNSTD)

Click to download full resolution via product page

Caption: Standard workflow for the preclinical evaluation of SHR-A1811.
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Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SHR-A1811 in
HER2-expressing cancer cell lines.

Materials:

» HER2-positive cell lines (e.g., SK-BR-3, NCI-N87) and HER2-low/negative control lines (e.g.,
MDA-MB-468).

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

o SHR-A1811, sterile and reconstituted.

o 96-well clear-bottom cell culture plates.

o Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
e Plate reader (luminometer).

Methodology:

o Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 uL
of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

e Drug Preparation: Prepare a serial dilution of SHR-A1811 in complete medium, typically
ranging from 0.01 nM to 1000 nM. Include a vehicle control (medium only).

o Treatment: Remove the medium from the wells and add 100 pL of the SHR-A1811 dilutions
or vehicle control.

 Incubation: Incubate the plate for 5-7 days at 37°C, 5% CO2.

 Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability
reagent according to the manufacturer's instructions (e.g., 100 pL of CellTiter-Glo® reagent).

o Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure
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luminescence using a plate reader.

o Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response
curve and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Mouse Xenograft Model for Efficacy Study

Objective: To evaluate the in vivo antitumor activity of SHR-A1811 in a HER2-positive tumor
xenograft model.

Materials:

Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

HERZ2-positive cancer cells (e.g., JIMT-1) resuspended in Matrigel/PBS solution.

SHR-A1811 for injection, formulated in a sterile vehicle.

Calipers for tumor measurement.

Animal scale.

Methodology:

Tumor Implantation: Subcutaneously inject 5-10 x 1076 cells in 100 pL of Matrigel/PBS into
the right flank of each mouse.

e Tumor Growth: Monitor mice until tumors reach an average volume of 150-200 mms. Tumor
volume is calculated as (Length x Width?) / 2.

e Randomization: Randomize mice into treatment groups (e.g., Vehicle control, SHR-A1811 at
3 mg/kg, 5 mg/kg, and 10 mg/kg).

o Treatment Administration: Administer SHR-A1811 intravenously (IV) or intraperitoneally (IP)
according to the study design (e.g., once every week for 3 weeks).

e Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any
signs of toxicity.
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e Endpoint: The study can be terminated when tumors in the control group reach a
predetermined size (e.g., 2000 mm3) or after a fixed duration.

e Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically

significant differences in tumor growth inhibition between treatment and control groups.
Protocol 3: Clinical Trial Workflow (Neoadjuvant Phase I
Example)

This workflow is based on the design of studies like the FASCINATE-N trial.[8][9]

Objective: To assess the efficacy (pCR rate) and safety of SHR-A1811 as a neoadjuvant
treatment for early-stage HER2-positive breast cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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